Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is an organic compound that belongs to the class of cyclohexene carboxylates. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The specific stereochemistry indicated by (3S,5R) suggests that the compound has chiral centers, which can significantly influence its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves multiple steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the tert-butylamino group: This step may involve nucleophilic substitution or addition reactions.
Attachment of the pentan-3-yloxy group: This can be done through etherification reactions.
Esterification to form the carboxylate: This involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring or the tert-butylamino group.
Reduction: Reduction reactions could target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions could occur at the amino or ether groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The chiral centers may play a crucial role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxamide: Similar structure but with an amide group instead of an ester.
Uniqueness
Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H33NO3 |
---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
ethyl (3S,5R)-5-(tert-butylamino)-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C18H33NO3/c1-7-15(8-2)22-16-11-13(17(20)21-9-3)10-14(12-16)19-18(4,5)6/h11,14-16,19H,7-10,12H2,1-6H3/t14-,16-/m1/s1 |
InChI Key |
XUPJSCFKUAYEKT-GDBMZVCRSA-N |
Isomeric SMILES |
CCC(CC)O[C@H]1C[C@@H](CC(=C1)C(=O)OCC)NC(C)(C)C |
Canonical SMILES |
CCC(CC)OC1CC(CC(=C1)C(=O)OCC)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.